5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a chemical compound with the CAS number 1301724-97-9. It is a derivative of anastrozole, a well-known non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound represents a modification that may enhance the therapeutic efficacy or alter the pharmacokinetic properties of the parent drug.
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole falls under the category of aromatase inhibitors, specifically designed to inhibit estrogen synthesis. Aromatase inhibitors are crucial in managing estrogen-dependent cancers, particularly breast cancer. This compound is also classified as an antineoplastic agent, reflecting its potential use in cancer therapy.
The synthesis of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole involves several key steps that typically include:
The synthetic route may require specific solvents, temperature control, and reaction time optimization to maximize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is , with a molecular weight of 323.39 g/mol. The structure consists of a phenyl ring connected to a pyrrolidine derivative, which contributes to its biological activity.
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole may participate in various chemical reactions typical for aromatic compounds and amines:
Reactions involving this compound should be conducted with care due to potential reactivity associated with functional groups such as nitriles and carbonyls.
As a derivative of anastrozole, 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole functions primarily as an aromatase inhibitor. The mechanism by which it exerts its effects involves:
Clinical studies have demonstrated that aromatase inhibitors significantly reduce estrogen levels in postmenopausal women, leading to improved outcomes in breast cancer treatment .
Relevant data indicate that proper storage at -20°C is necessary to maintain compound integrity .
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole holds potential applications primarily within oncology research focused on breast cancer treatment. Its development aims at enhancing therapeutic efficacy compared to traditional anastrozole formulations. Additionally, ongoing research may explore its utility in other hormone-sensitive cancers or as part of combination therapies aimed at overcoming resistance mechanisms associated with standard treatments.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5